molecular formula C10H8ClNS B6615448 Thiazole, 2-(p-chlorophenyl)-4-methyl- CAS No. 25100-91-8

Thiazole, 2-(p-chlorophenyl)-4-methyl-

Cat. No.: B6615448
CAS No.: 25100-91-8
M. Wt: 209.70 g/mol
InChI Key: BOLUTFLCJITYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, 2-(p-chlorophenyl)-4-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its significant pharmacological potential, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities . The presence of the p-chlorophenyl and methyl groups enhances its biological activity and makes it a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 2-(p-chlorophenyl)-4-methyl- typically involves the reaction of thiourea with para-chloro phenacyl bromide in absolute methanol. This reaction is carried out under reflux conditions to yield the desired thiazole derivative . The reaction can be summarized as follows:

    Reagents: Thiourea, para-chloro phenacyl bromide, absolute methanol.

    Conditions: Reflux in methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green synthesis approaches, such as using ZnO nanoparticles as catalysts, have also been explored to improve efficiency and reduce environmental impact .

Types of Reactions:

    Oxidation: Thiazole derivatives can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of thiazole compounds can yield dihydrothiazoles or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazole, 2-(p-chlorophenyl)-4-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thiazole, 2-(p-chlorophenyl)-4-methyl- involves its interaction with various molecular targets. It can modulate the activity of enzymes involved in metabolic pathways, leading to its antibacterial and antifungal effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Uniqueness: Thiazole, 2-(p-chlorophenyl)-4-methyl- is unique due to the presence of both the p-chlorophenyl and methyl groups, which enhance its biological activity. This combination of substituents provides a balance of hydrophobic and electronic properties, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLUTFLCJITYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947960
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25100-91-8
Record name 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40947960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.